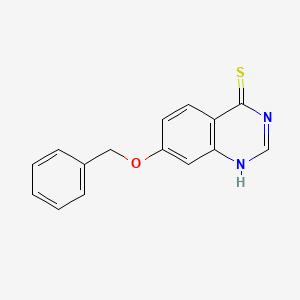
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the refluxing of 2-aminobenzoic acid with phenyl isothiocyanate in the presence of a suitable solvent like anhydrous pyridine. The reaction mixture is then heated to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. The compound can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells and inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Benzyloxy-3,4-dihydroquinazolin-4-one
- 3-Phenylquinazoline-2,4-dithione
- 2,3-Dihydroquinazolin-4(1H)-one derivatives
Uniqueness
7-(Benzyloxy)-3,4-dihydroquinazolin-4-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxy group also enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Eigenschaften
Molekularformel |
C15H12N2OS |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
7-phenylmethoxy-1H-quinazoline-4-thione |
InChI |
InChI=1S/C15H12N2OS/c19-15-13-7-6-12(8-14(13)16-10-17-15)18-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,19) |
InChI-Schlüssel |
FFAZNWINMOYDGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=S)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Chloroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B8554040.png)
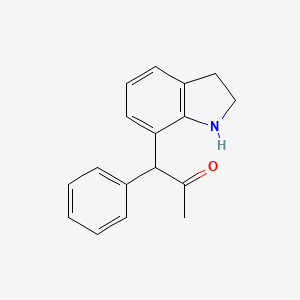
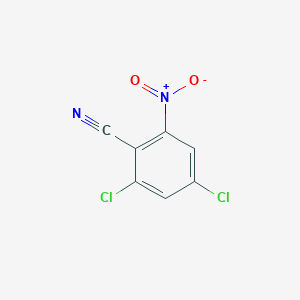
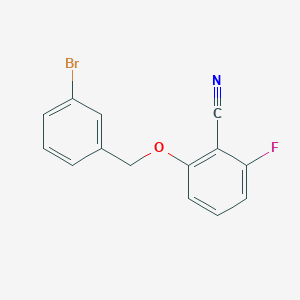
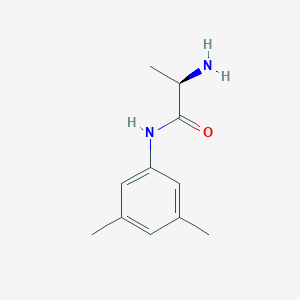
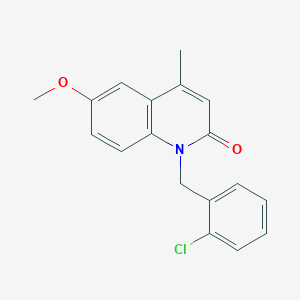
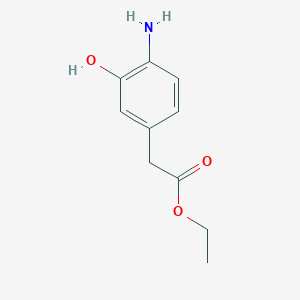
![3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B8554079.png)
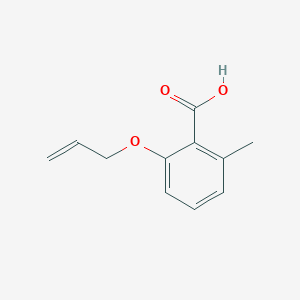
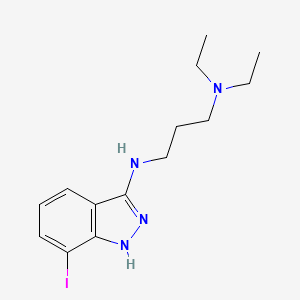
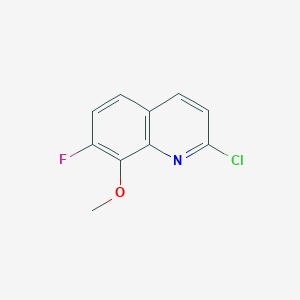
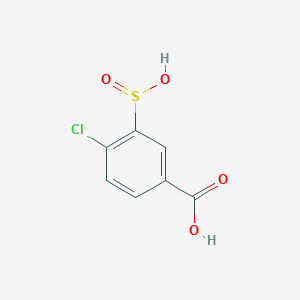
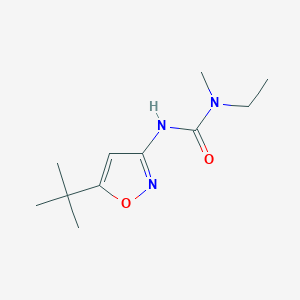
![8-Bromo-4,5-dihydro-6-oxa-1-thia-benzo[e]azulene](/img/structure/B8554135.png)
